4-Propanoylbenzonitrile
Overview
Description
4-Propanoylbenzonitrile is an aromatic nitrile compound with the molecular formula C10H9NO. It consists of a benzene ring substituted with a cyano group (C≡N) and a propanoyl group (CH3CH2C=O) at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propanoylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with propionic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also gaining traction in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Propanoylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-Propanoylbenzoic acid.
Reduction: 4-Propanoylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Propanoylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Material Science:
Medicinal Chemistry: Certain aromatic nitriles exhibit biological activity and are investigated for their potential use in drug discovery.
Mechanism of Action
The mechanism of action of 4-Propanoylbenzonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the propanoyl group can undergo various transformations, contributing to the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzonitrile: Lacks the propanoyl group, making it less versatile in certain synthetic applications.
4-Methylbenzonitrile: Substituted with a methyl group instead of a propanoyl group, leading to different reactivity and applications.
4-Acetylbenzonitrile:
Uniqueness: 4-Propanoylbenzonitrile is unique due to the presence of both the cyano and propanoyl groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-propanoylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQBABYHFYWPRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.